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Compound of Interest

Compound Name: Isophysalin G

Cat. No.: B12089377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used in the nuclear

magnetic resonance (NMR) structural elucidation of Isophysalin G, a complex natural product.

The following sections detail the quantitative NMR data, experimental protocols, and the logical

workflow for determining its intricate molecular architecture.

Isophysalin G: Spectroscopic Data
The structural elucidation of Isophysalin G relies on a suite of one-dimensional (1D) and two-

dimensional (2D) NMR experiments. The complete ¹H and ¹³C NMR assignments, based on a

revised structure, are summarized below.[1][2]

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Isophysalin G in CDCl₃
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Position ¹³C (δ, ppm) ¹H (δ, ppm, mult., J in Hz)

1 209.6 -

2 126.7 5.95 (d, 10.0)

3 141.7 7.01 (dd, 10.0, 5.0)

4 122.8 6.19 (d, 5.0)

5 156.2 -

6 77.3 4.21 (s)

7 70.4 4.43 (dd, 3.6, 1.7)

8 45.1 2.55 (m)

9 40.8 2.80 (m)

10 55.2 -

11 28.9 2.15 (m), 1.95 (m)

12 35.1 2.30 (m), 2.05 (m)

13 80.5 -

14 108.3 -

15 209.5 -

16 85.1 4.58 (s)

17 58.2 2.90 (m)

18 75.4 -

19 20.1 1.37 (s)

20 82.1 -

21 22.7 1.88 (s)

22 78.9 4.58 (s)

23 29.8 2.45 (m), 2.10 (m)
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24 38.7 2.65 (m)

25 75.4 -

26 176.9 -

27 17.4 1.24 (d, 6.5)

28 20.1 1.24 (s)

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Isophysalin G are provided below.

Sample Preparation
Dissolution: Dissolve approximately 5-10 mg of purified Isophysalin G in 0.5-0.6 mL of

deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to

remove any particulate matter.

1D NMR Spectroscopy
Objective: To determine the proton chemical shifts, multiplicities (splitting patterns), and

coupling constants.

Pulse Sequence: A standard single-pulse experiment (zg30).

Acquisition Parameters:

Spectrometer Frequency: 500 MHz

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 seconds
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Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

Processing:

Apply a line broadening factor of 0.3 Hz.

Fourier transform the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.

Objective: To determine the chemical shifts of all carbon atoms.

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

Acquisition Parameters:

Spectrometer Frequency: 125 MHz

Spectral Width: 220-250 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Processing:

Apply a line broadening factor of 1-2 Hz.

Fourier transform the FID.

Phase and baseline correct the spectrum.
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Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Objective: To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and

quaternary carbons.[3][4]

Pulse Sequences: DEPT-45, DEPT-90, and DEPT-135.

Acquisition Parameters: Similar to ¹³C NMR, with the appropriate pulse angle for each

experiment.

Interpretation:

DEPT-45: All protonated carbons appear as positive signals.

DEPT-90: Only CH signals appear as positive signals.[1]

DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.[1][4]

Quaternary carbons are absent in all DEPT spectra.[3][4]

2D NMR Spectroscopy
Objective: To identify proton-proton spin-spin coupling networks, typically through two to

three bonds.[5][6][7]

Pulse Sequence: Gradient-selected COSY (gCOSY).

Acquisition Parameters:

Acquire a 2048 x 256 data matrix.

Set the spectral width in both dimensions to encompass all proton signals.

Processing:

Apply a sine-bell window function in both dimensions.

Zero-fill to a 2048 x 2048 matrix.

Fourier transform and phase correct the data.
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Interpretation: Cross-peaks indicate coupled protons.

Objective: To identify direct one-bond correlations between protons and their attached

carbons.

Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.2).

Acquisition Parameters:

Acquire a 2048 x 256 data matrix.

Set the spectral width in F2 (¹H) to cover all proton signals and in F1 (¹³C) to cover all

carbon signals.

Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.

Processing:

Apply a squared sine-bell window function in both dimensions.

Zero-fill to a 2048 x 1024 matrix.

Fourier transform and phase correct the data.

Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is

directly attached to.

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and

carbons.

Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).

Acquisition Parameters:

Acquire a 2048 x 256 data matrix.

Set the spectral widths as in the HSQC experiment.

Optimize for long-range coupling constants (e.g., 8 Hz).
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Processing:

Apply a sine-bell window function in both dimensions.

Zero-fill to a 2048 x 1024 matrix.

Fourier transform (magnitude calculation is often sufficient).

Interpretation: Cross-peaks connect protons to carbons that are two or three bonds away,

which is crucial for assembling the carbon skeleton.

Structural Elucidation Workflow & Key Correlations
The structural elucidation of Isophysalin G is a systematic process that integrates data from all

the aforementioned NMR experiments. The general workflow and key correlations are

illustrated in the following diagrams.
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Click to download full resolution via product page

Figure 1. Workflow for the structural elucidation of Isophysalin G using NMR spectroscopy.
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Figure 2. Key HMBC and COSY correlations for Isophysalin G structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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